molecular formula C9H13NO2S2 B3046867 benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl- CAS No. 13150-75-9

benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl-

Cat. No.: B3046867
CAS No.: 13150-75-9
M. Wt: 231.3 g/mol
InChI Key: XXOIGDFCELVFFJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with dimethyl sulfide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl- involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to cell death. This selective inhibition makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl- can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of benzenesulfonamide, N-(dimethylsulfanylidene)-4-methyl- lies in its dual activity as an anticancer and antimicrobial agent, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(dimethyl-λ4-sulfanylidene)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c1-8-4-6-9(7-5-8)14(11,12)10-13(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOIGDFCELVFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295275
Record name N-(Dimethyl-lambda~4~-sulfanylidene)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13150-75-9
Record name NSC100924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Dimethyl-lambda~4~-sulfanylidene)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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